Testosterone phenylacetate

Description

Historical Context of Testosterone (B1683101) Ester Chemistry

The journey into the chemical manipulation of testosterone began shortly after its isolation and synthesis in 1935. nih.govresearchgate.net This landmark achievement by researchers including Ernst Laqueur, Adolf Butenandt, and Leopold Ruzicka opened the door to modern androgen research and the development of synthetic derivatives. endocrine-abstracts.org

The initial challenge following the synthesis of testosterone was its rapid metabolism and inactivation when administered orally. endocrine-abstracts.org This prompted chemists to explore modifications that could prolong its action. Esterification at the 17β-hydroxyl group emerged as a key strategy. wikipedia.org Testosterone phenylacetate (B1230308) was one of the first testosterone esters to be introduced, analogous to the early development of estradiol (B170435) benzoate (B1203000) in estrogen research. wikipedia.orgwikiwand.com Early research in the mid-20th century led to the synthesis of over 500 steroid esters by 1957, with a significant focus on androgens. wikipedia.org These efforts were aimed at creating injectable formulations with a sustained release profile, thereby improving their utility in scientific studies.

The synthesis of testosterone phenylacetate and other esters is a direct outcome of the evolution of synthetic steroid chemistry. Early methods often involved reacting testosterone with the corresponding acid anhydride (B1165640) or acid chloride. oup.com For instance, a general method for synthesizing testosterone esters involves the reaction of testosterone with an acid anhydride in the presence of a base like pyridine. The synthesis of this compound can be achieved by reacting testosterone with phenylacetyl chloride. google.com

The broader field of steroid synthesis has seen significant advancements, including the development of new catalytic methods, transition metal-mediated catalysis, and asymmetric catalysis. nih.gov These innovations have enabled more efficient and selective modifications of the complex steroid skeleton. nih.govacs.org While much of this advanced work post-dates the initial development of simple esters like this compound, it provides a modern context for understanding the chemical possibilities within steroid modification. The fundamental approach of esterification, however, remains a cornerstone of steroid drug design. wikipedia.org

Early Development of Testosterone Esters in Chemical Science

Significance of Esterification in Steroid Compound Design for Research Applications

Esterification is a fundamental strategy in medicinal chemistry to modify the properties of a parent steroid. wikipedia.orgepfl.ch The primary goal is to create a prodrug that, once administered, is cleaved by endogenous esterases to release the active hormone. wikipedia.org This chemical modification significantly alters the physicochemical properties of the steroid, most notably its lipophilicity. wikipedia.org

By attaching a fatty acid or other organic acid to the testosterone molecule, its solubility in oil vehicles is increased. wikipedia.orgresearchgate.net This allows for the formulation of depot injections, where the ester is slowly released from the injection site into the bloodstream, resulting in a prolonged duration of action. wikipedia.orgepfl.ch The length and structure of the ester chain influence the rate of release and, consequently, the pharmacokinetic profile. wikipedia.orgresearchgate.net Research has shown that longer fatty acid chains, up to an optimal length, generally result in a longer duration of action. wikipedia.org

This controlled-release mechanism is crucial for research applications as it allows for the maintenance of stable serum concentrations of the active hormone over extended periods, which is often desirable in endocrinological and pharmacological studies. oup.comnih.gov The study of various esters, including this compound, has contributed to a deeper understanding of these structure-activity relationships. wikipedia.orgnih.gov

Overview of Research Paradigms in this compound Chemistry

Research involving this compound has primarily focused on its chemical synthesis, analytical detection, and pharmacokinetic properties. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been crucial for the identification and confirmation of testosterone esters. oup.comnih.govoup.com These methods are essential for differentiating between various esters and for detecting their presence in biological samples, which is a key aspect of both pharmaceutical research and anti-doping science. diva-portal.orgnih.gov

Early research, driven by the pharmaceutical industry, centered on developing long-acting androgen preparations. nih.gov A study from 1955 noted that this compound in an aqueous suspension had a very long duration of action, as measured by 17-ketosteroid excretion. wikipedia.org This highlighted the potential of this specific ester for prolonged androgenic effects in a research context.

Modern research paradigms have shifted towards more sophisticated analytical methods for the unequivocal detection of exogenous testosterone administration. The direct detection of intact testosterone esters like phenylacetate in serum is considered definitive proof of use. diva-portal.orgnih.gov This has spurred the development of highly sensitive LC-MS/MS methods capable of identifying and quantifying a wide range of testosterone esters in biological matrices. nih.gov

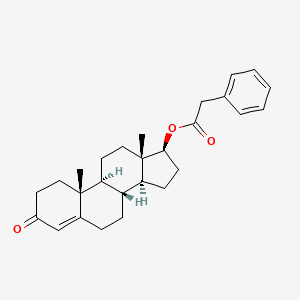

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylacetate |

| Molecular Formula | C₂₇H₃₄O₃ |

| Molar Mass | 406.566 g·mol⁻¹ |

| CAS Number | 5704-03-0 |

| Synonyms | TPA, Perandren, Androject, (17β)-17-[(2-Phenylacetyl)oxy]androst-4-en-3-one |

| Data sourced from references: wikipedia.orgcymitquimica.comwikiwand.comwikidata.orgchemspider.com |

Table 2: Timeline of Key Developments in Testosterone Ester Chemistry

| Year | Development |

| 1935 | Isolation and chemical synthesis of testosterone. nih.govresearchgate.netendocrine-abstracts.org |

| Mid-1950s | Introduction of longer-acting testosterone esters like testosterone enanthate. nih.govendocrine-abstracts.org this compound is noted for its long duration of action. wikipedia.org |

| 1957 | Over 500 steroid esters, primarily androgens, have been synthesized. wikipedia.org |

| 1990s | Advancements in mass spectrometry for the analysis of testosterone esters. oup.comnih.gov |

| 2010s-Present | Development of highly sensitive LC-MS/MS methods for the direct detection of intact testosterone esters in serum for research and anti-doping. diva-portal.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

5704-03-0 |

|---|---|

Molecular Formula |

C27H34O3 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylacetate |

InChI |

InChI=1S/C27H34O3/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)30-25(29)16-18-6-4-3-5-7-18/h3-7,17,21-24H,8-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 |

InChI Key |

WIJSFCWRMNIREB-ZLQWOROUSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Synthetic Methodologies for Testosterone Phenylacetate

Classical Esterification Routes to Testosterone (B1683101) Phenylacetate (B1230308)

The traditional and most direct methods for synthesizing testosterone phenylacetate rely on established esterification reactions. These can be divided into direct esterification using activated derivatives of phenylacetic acid and transesterification processes.

Direct Esterification with Phenylacetic Acid Derivatives

Direct esterification is a fundamental and widely employed method for producing testosterone esters. This approach involves the reaction of the 17β-hydroxyl group of testosterone with an activated form of phenylacetic acid, most commonly an acyl chloride or anhydride (B1165640). A frequently cited method for the synthesis of this compound involves the reaction of testosterone with phenylacetyl chloride. semanticscholar.orggoogle.com

The general reaction can be summarized as follows:

Testosterone + Phenylacetyl Chloride → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

To enhance the rate and yield of the esterification reaction, activating agents are often employed. These agents typically function by increasing the electrophilicity of the carbonyl carbon of the phenylacetic acid derivative. In the context of testosterone ester synthesis, common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

While not specifically detailed for this compound in the reviewed literature, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in combination with a base like triethylamine (B128534) (Et3N) is a standard practice in the acylation of alcohols, including testosterone, with acyl chlorides. semanticscholar.org DMAP is a highly efficient acylation catalyst that functions by forming a more reactive N-acylpyridinium intermediate.

A representative reaction scheme for the synthesis of other testosterone esters, which is applicable to this compound, is shown below: To a solution of testosterone in a suitable solvent such as dichloromethane, a base (e.g., triethylamine) and a catalytic amount of DMAP are added. The mixture is then treated with the acyl chloride (in this case, phenylacetyl chloride). semanticscholar.org

Table 1: Common Activating Agents and Bases in Testosterone Esterification

| Activating Agent/Catalyst | Base | Role |

| 4-(dimethylamino)pyridine (DMAP) | Triethylamine (Et3N), Pyridine | Nucleophilic catalyst, forms a highly reactive intermediate with the acyl donor. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | - | Carbodiimide coupling agent, activates the carboxylic acid. |

| 1-Hydroxybenzotriazole (HOBt) | - | Additive used with EDC to suppress side reactions and improve efficiency. |

Beyond the use of stoichiometric activating agents, catalytic methods offer a more atom-economical and environmentally benign approach to esterification. Various catalysts have been explored for the synthesis of testosterone esters, and these principles can be extended to the production of this compound.

Heterogeneous acid catalysts, for instance, have gained attention. A study on the esterification of testosterone demonstrated the use of a recyclable polymer-supported tosylic acid catalyst. semanticscholar.org This type of catalyst facilitates easy separation from the reaction mixture, simplifying the purification process.

Another catalytic system involves the use of hydrotalcites. Calcined hydrotalcite has been shown to be an effective basic catalyst in the esterification of tertiary alcohols with phenylacetic acid, suggesting its potential applicability in the synthesis of steroid esters. researchgate.net

Table 2: Catalytic Systems for Testosterone Esterification

| Catalyst | Reaction Conditions | Advantages |

| Polymer-supported tosylic acid | Solvent-free, microwave irradiation | Recyclable catalyst, rapid reaction times, environmentally friendly. semanticscholar.orgresearchgate.net |

| Hydrotalcite (calcined) | Reflux | Solid base, easy separation, potential for regeneration. researchgate.net |

Use of Activating Agents in this compound Synthesis

Transesterification Processes in this compound Production

Transesterification is another classical route for the synthesis of esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst, resulting in the exchange of the alcohol moiety. For the synthesis of this compound, this would entail reacting testosterone with a simple ester of phenylacetic acid, such as methyl phenylacetate or ethyl phenylacetate, in the presence of an acid or base catalyst.

While specific examples of the transesterification of testosterone with phenylacetate esters are not prevalent in the provided search results, the enzymatic transesterification of steroid esters is a known process. For instance, lipases have been used to catalyze the transesterification of steroid esters in organic solvents. google.com This suggests the feasibility of a lipase-catalyzed transesterification between testosterone and a phenylacetate ester.

A hypothetical transesterification reaction could be:

Testosterone + Methyl Phenylacetate ⇌ this compound + Methanol (B129727)

This equilibrium-driven reaction would require the removal of the methanol byproduct to proceed to completion.

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of methodologies that are not only efficient but also environmentally sustainable. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Solid-Phase Synthesis Techniques for this compound

Solid-phase synthesis, a technique widely used in peptide and oligonucleotide synthesis, offers several advantages for the preparation of small molecules, including steroids. This methodology involves attaching the steroid to a solid support (resin), performing chemical transformations, and then cleaving the final product from the resin. This approach facilitates the purification process as excess reagents and byproducts can be washed away from the resin-bound product.

While the solid-phase synthesis of this compound has not been explicitly described, the synthesis of other steroid derivatives on solid supports has been reported. For example, phenolic steroids have been attached to polystyrene resins via various linkers and subjected to further chemical modifications. The success of these methods suggests that testosterone could be similarly anchored to a solid support and subsequently esterified with phenylacetic acid.

A potential solid-phase strategy could involve:

Attachment of testosterone to a suitable resin via a linker.

Esterification of the resin-bound testosterone with phenylacetic acid or its activated derivative.

Cleavage of the this compound from the solid support.

This approach would be particularly beneficial for the rapid synthesis of a library of testosterone esters for research purposes.

Microwave-Assisted Synthesis of this compound

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and the synthesis of testosterone esters is no exception. semanticscholar.orgresearchgate.net Research into this area has demonstrated that microwave-assisted synthesis can dramatically reduce reaction times and improve yields. A novel method for the synthesis of testosterone esters utilizes a combination of microwave assistance and a recyclable, heterogeneous polymer-supported tosylic acid catalyst in a solvent-free system. semanticscholar.orgresearchgate.net

Under these established microwave conditions, the esterification process is remarkably efficient, with reactions completing in as little as 2.5 minutes. semanticscholar.orgresearchgate.net This represents a significant rate enhancement—up to 576-fold—when compared to conventional heating methods. semanticscholar.org This rapid, microwave-assisted approach has yielded various testosterone esters in a 33–96% yield range, often without the need for complex work-up procedures. semanticscholar.orgresearchgate.net The use of microwave heating in a dedicated apparatus allows for controlled, focused irradiation, which avoids the uncontrolled heating and low reproducibility associated with domestic microwave ovens. researchgate.net While scant data exists for the specific microwave-assisted synthesis of this compound, the successful application to other esters like testosterone propionate (B1217596) and acetate (B1210297) provides a strong proof-of-concept. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Testosterone Esters

| Ester | Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Testosterone Propionate | Conventional Heating | 24 hours | 90 | >99 |

| Microwave (2.5 min) | 2.5 minutes | 70 | 98 | |

| Testosterone Acetate | Conventional Heating | 24 hours | 23 | 93 |

| Microwave (2.5 min) | 2.5 minutes | 33 | 94 | |

| Testosterone Decanoate | Conventional Heating | 24 hours | 96 | 99 |

| Microwave (2.5 min) | 2.5 minutes | 95 | 98 |

Data derived from a study on the esterification of testosterone using a polymer-supported tosylic acid catalyst. semanticscholar.orgarkat-usa.org

Solvent-Free Esterification Methodologies for this compound

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they eliminate hazardous organic solvents. semanticscholar.org A key methodology developed for testosterone ester synthesis involves the direct reaction of testosterone with an acyl donor, promoted by a recyclable polymer-supported tosylic acid catalyst. semanticscholar.orgresearchgate.net This heterogeneous catalysis approach simplifies product purification and allows for the catalyst to be recovered and reused for multiple cycles, enhancing the cost-efficiency and environmental friendliness of the process. semanticscholar.org

This solvent-free system, particularly when combined with microwave irradiation, proves highly effective. semanticscholar.orgresearchgate.net The reaction proceeds rapidly, yielding the desired testosterone esters with high purity. semanticscholar.org The catalyst, a polymer-bound macroporous p-toluenesulfonic acid, is selected to limit moisture in the system, which is beneficial for preventing side reactions and ensuring the irreversibility of the esterification. researchgate.net The reusability of the catalyst has been demonstrated, with studies showing that it can be used for at least two runs without loss of product yield; in some cases, the reaction efficiency unexpectedly improves after the first cycle. semanticscholar.org

Precursor Chemistry and Derivatization in this compound Synthesis

Synthesis of Phenylacetyl Chloride and Related Intermediates

The primary precursor for introducing the phenylacetate moiety is phenylacetyl chloride. This reactive acyl chloride is typically synthesized from phenylacetic acid. Several methods exist for this conversion, with common chlorinating agents including oxalyl chloride, thionyl chloride, and phosphorus trichloride (B1173362). prepchem.commdma.chresearchgate.netorgsyn.org

The reaction with oxalyl chloride is a prevalent method. mdma.ch It can be performed by warming phenylacetic acid with an excess of oxalyl chloride, sometimes in the presence of a solvent like benzene (B151609). mdma.ch An alternative and often preferred route involves using the sodium salt of the acid (sodium phenylacetate) and adding it to oxalyl chloride in benzene; this method can proceed smoothly and often requires a smaller excess of the reagent, leading to high yields and purity. prepchem.commdma.ch For instance, reacting 35g of phenylacetic acid with 70g of oxalyl chloride can yield 30g (74%) of phenylacetyl chloride. mdma.ch

Another established method involves heating phenylacetic acid with phosphorus trichloride. prepchem.comorgsyn.org A typical procedure involves heating a 2:1 molar ratio of phenylacetic acid to phosphorus trichloride on a steam bath for about an hour. orgsyn.org The resulting phenylacetyl chloride is then often dissolved in a solvent like dry benzene and decanted from the phosphorous acid residue. prepchem.comorgsyn.org

Table 2: Comparison of Synthetic Methods for Phenylacetyl Chloride

| Reagent | Starting Material | Conditions | Reported Yield |

|---|---|---|---|

| Oxalyl Chloride | Phenylacetic Acid | Reflux for ~2 hours after initial reaction | 74% |

| Oxalyl Chloride | Sodium Phenylacetate | Reflux in benzene for 2 hours | 71% |

| Phosphorus Trichloride | Phenylacetic Acid | Heat on steam bath for 1 hour | Not specified, but used for subsequent reaction |

| Thionyl Chloride | Phenylacetic Acid | 24 hours at room temperature | Not specified, described as a "better choice" |

Data compiled from various organic synthesis procedures. prepchem.commdma.chresearchgate.netorgsyn.org

Chemical Modifications of the Testosterone Moiety for Esterification

Testosterone itself is the key starting material that is chemically modified to produce this compound. semanticscholar.org The primary and most crucial chemical modification is the esterification of the 17β-hydroxyl group on the D-ring of the steroid skeleton. nih.govresearchgate.net This specific modification is a common pharmacological strategy employed to alter the pharmacokinetic properties of testosterone. nih.govresearchgate.net

The native testosterone molecule is rapidly metabolized by the liver when administered, limiting its therapeutic efficacy. nih.gov By converting the polar 17β-hydroxyl group into a more lipophilic (fat-soluble) ester, the resulting compound, such as this compound, becomes more soluble in the oil-based vehicles used for intramuscular injections. nih.gov This increased lipophilicity causes the drug to form a depot within the muscle tissue, from which it is released slowly into the bloodstream. nih.gov Once in circulation, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, releasing the active testosterone molecule. semanticscholar.org This process of creating a temporarily inactive, modified version of a drug to improve its delivery and duration of action is known as creating a prodrug. semanticscholar.org Therefore, the targeted esterification at the 17β-position is the fundamental chemical modification that transforms testosterone into the long-acting compound, this compound. nih.govresearchgate.net

Advanced Analytical Methodologies for Testosterone Phenylacetate Characterization and Quantification

Chromatographic Techniques for Testosterone (B1683101) Phenylacetate (B1230308)

Chromatography stands as a cornerstone for the separation, identification, and quantification of testosterone phenylacetate. Both liquid and gas chromatography, coupled with various detection methods, offer the necessary selectivity and sensitivity for its analysis.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly in its high-performance and ultra-performance formats, is a powerful tool for the analysis of testosterone esters like this compound. These methods are well-suited for non-volatile and thermally labile compounds, providing robust and reproducible results.

The development of a successful HPLC method is a meticulous process that involves the strategic selection of columns, mobile phases, and elution modes to achieve optimal separation. For testosterone esters, reversed-phase HPLC is a commonly employed technique. nih.gov

The choice of the stationary phase is a critical determinant of selectivity in HPLC separations. For testosterone esters, including this compound, non-polar stationary phases are typically used in reversed-phase chromatography. diva-portal.org

C18 (Octadecyl Silica) Columns: C18 columns are the most prevalent and non-polar choice for the separation of steroids due to their strong hydrophobic interactions with the analytes. nih.govdiva-portal.orgrsc.org The long alkyl chains provide excellent retention and separation for many steroid compounds. diva-portal.orgrsc.org In the analysis of multiple steroid esters, C18 columns have demonstrated the ability to separate a majority of the compounds, with many achieving baseline separation. diva-portal.org For instance, a study developing an HPLC-DAD method for 13 steroids, including testosterone esters, utilized a C18 column to achieve successful separation. researchgate.net

Phenyl Columns: Phenyl columns offer an alternative selectivity to C18 columns. nih.govdiva-portal.org While still non-polar, the presence of the phenyl group can introduce pi-pi interactions with analytes containing aromatic rings, such as this compound. This can lead to different elution orders and improved separation for specific compounds that may co-elute on a C18 column. diva-portal.org In one study comparing stationary phases for testosterone ester analysis, a phenyl column was able to baseline separate seven out of eight testosterone esters, though this compound and testosterone isocaproate co-eluted. diva-portal.org

The optimization process involves testing different stationary phases to determine which provides the best resolution and peak shape for this compound and any potential impurities or other components in the sample matrix.

Table 1: Stationary Phase Characteristics for Testosterone Ester Analysis

| Stationary Phase | Polarity | Primary Interaction Mechanism | Suitability for Testosterone Esters |

| C18 (Octadecyl) | Non-polar | Hydrophobic interactions | Highly suitable, widely used for steroid separation. diva-portal.orgrsc.org |

| C8 (Octyl) | Non-polar | Hydrophobic interactions | Alternative to C18, less retentive. diva-portal.orgtransharmreduction.org |

| Phenyl | Non-polar | Hydrophobic and pi-pi interactions | Offers alternative selectivity, beneficial for aromatic analytes. nih.govdiva-portal.org |

The mobile phase composition and elution mode are critical for achieving efficient separation in HPLC. For the analysis of testosterone esters, reversed-phase systems are standard, typically involving a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govdiva-portal.org

Mobile Phase Composition: The choice of organic solvent and the pH of the aqueous component can significantly impact retention times and selectivity. nih.gov Acetonitrile and methanol are the most common organic modifiers. diva-portal.org The addition of buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can control the pH and improve peak shape, especially when using mass spectrometry detection. diva-portal.org For instance, a study found that a mobile phase of methanol and 5 mM ammonium acetate buffer at pH 5 provided the highest sensitivity for the detection of testosterone esters using LC-MS/MS. diva-portal.org

Gradient Elution: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed for separating complex mixtures of steroid esters with a wide range of polarities. researchgate.net A gradient program allows for the elution of less retained compounds early in the run, while providing sufficient organic solvent strength to elute strongly retained compounds like long-chain testosterone esters in a reasonable time with good peak shape. A typical gradient might start with a higher percentage of the aqueous phase and linearly increase the percentage of the organic modifier. researchgate.net For example, a method for the simultaneous determination of 13 steroids utilized a gradient elution with a mobile phase consisting of a methanol/water mixture and pure methanol. researchgate.net This approach ensures that all compounds are eluted with adequate resolution.

Table 2: Example Gradient Elution Program for Steroid Analysis

| Time (minutes) | Mobile Phase A (%) (e.g., Water with 0.1% Formic Acid) | Mobile Phase B (%) (e.g., Methanol with 0.1% Formic Acid) | Elution Type |

| 0.0 - 0.1 | 60 | 40 | Isocratic |

| 0.1 - 5.0 | 60 → 30 | 40 → 70 | Linear Gradient |

| 5.0 - 5.1 | 2 | 98 | Linear Gradient |

| 5.1 - 8.0 | 2 | 98 | Isocratic |

| 8.0 - 10.0 | 60 | 40 | Re-equilibration |

| Data adapted from a representative LC-MS/MS method for testosterone. mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. diva-portal.orgmdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. diva-portal.orgmdpi.com

For the analysis of testosterone esters, including this compound, UPLC is particularly advantageous. The increased peak capacity allows for the separation of closely related steroid isomers and esters, which can be challenging with conventional HPLC. lcms.czwur.nl For example, UPLC has been successfully used to separate 19 steroid hormones, including isobaric compounds, in under 10 minutes. lcms.cz

The selection of stationary phases in UPLC often mirrors that in HPLC, with C18 and phenyl columns being common choices. diva-portal.org A study comparing these two stationary phases for the analysis of nine testosterone esters found that a C18 column provided baseline separation for all esters. diva-portal.org The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantification of testosterone and its esters in complex biological matrices like serum. nih.gov This combination allows for low-level detection, which is critical in many research and clinical applications. lcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Stationary Phase Optimization (e.g., C18, Phenyl)

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is required to convert it into a more volatile and thermally stable compound. dshs-koeln.denih.gov

The most common derivatization method for steroids in GC analysis is silylation. dshs-koeln.denih.govmdpi.com Reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms on the steroid molecule with trimethylsilyl (B98337) (TMS) groups. dshs-koeln.demdpi.com This process increases the volatility of the compound and often improves its chromatographic behavior. The resulting TMS-derivatives of testosterone esters can then be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS). dshs-koeln.denih.gov

GC-MS analysis provides both retention time information for identification and a mass spectrum that serves as a molecular fingerprint, offering a high degree of specificity. fda.gov The fragmentation pattern of the TMS-derivatized this compound in the mass spectrometer can be used for its unambiguous identification and confirmation. dshs-koeln.de This technique is particularly valuable in anti-doping analysis for the detection of exogenous testosterone administration through the identification of its esters. dshs-koeln.de

Planar Chromatography (e.g., Thin-Layer Chromatography) for Initial Separation

Planar chromatography, particularly Thin-Layer Chromatography (TLC), serves as a valuable initial step for the separation of this compound from other related compounds. TLC is a cost-effective and rapid screening method that provides preliminary identification and assesses sample purity before more complex analyses are undertaken.

In a study utilizing temperature-controlled micro-TLC, testosterone phenylpropionate, a closely related ester, was successfully separated from a mixture of other testosterone derivatives. nih.gov The separation was performed on various stationary phases, including silica (B1680970) and octadecylsilica-coated plates, with different mobile phase compositions. nih.gov This demonstrates the versatility of TLC in resolving compounds with similar structures. The retention of these steroids was investigated using a range of solvent systems, such as methanol/water and acetone/hexane (B92381), and the effect of temperature on separation was also explored. nih.gov

Research has shown that the relative retention factor (Rf) in TLC is influenced by the polarity of both the steroid ester and the mobile phase. For instance, in a system using a silica gel plate, testosterone phenylpropionate would exhibit a specific Rf value that helps in its initial identification. swgdrug.org While specific Rf values for this compound are not detailed in the provided results, the principle of separation based on polarity would apply.

The general procedure for isolating testosterone esters from a sample matrix, such as an oil solution, involves dissolving the sample in a non-polar solvent like hexane and applying it to a solid-phase extraction cartridge with silica. swgdrug.org This initial cleanup is often followed by TLC for further separation.

Although primarily a qualitative or semi-quantitative technique, TLC can be adapted for quantitative purposes, making it a robust tool for the initial screening and determination of testosterone esters in various samples. nih.gov

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in the definitive characterization and quantification of this compound. Its high sensitivity and specificity allow for the precise determination of molecular weight and structural information. MS is often coupled with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC) to enhance analytical performance.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the analysis of testosterone esters. diva-portal.orgnih.gov These methods offer high specificity and sensitivity, often eliminating the need for the extensive sample derivatization required for GC-MS. mdpi.com

LC-MS/MS has been successfully employed for the determination of various testosterone esters in complex matrices like serum and hair. diva-portal.orgugent.be The development of LC-MS/MS methods involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired selectivity and sensitivity. diva-portal.org For instance, a C18 column is often a good choice for separating testosterone esters. diva-portal.org

The use of ultra-high-pressure liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) further enhances the analytical capabilities for steroid analysis. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in the LC-MS analysis of testosterone esters. diva-portal.orgnih.gov Under optimal conditions, ESI typically produces a protonated molecular ion ([M+H]+) with minimal fragmentation. nih.gov However, fragmentation can be induced in the ion source or a collision cell to obtain structural information. nih.gov

The fragmentation of testosterone esters in positive ion ESI-MS/MS often results in common, characteristic fragment ions. ugent.be For testosterone esters, specific low-mass ions are observed at m/z 97 and 109, which originate from cleavages within the A and B rings of the steroid structure. ugent.be The ion at m/z 97 is thought to include all carbons of the A-ring except C5, but including C19, while the m/z 109 ion likely includes carbons C1-7. ugent.be Another minor ion at m/z 123 can also be observed due to B-ring fission. ugent.benih.gov This common fragmentation behavior is advantageous for developing multi-residue screening methods. ugent.be

While direct analysis of underivatized, nonpolar testosterone esters by LC-MS can be challenging, derivatization to more polar forms, such as Girard hydrazones, can facilitate HPLC separation and subsequent MS analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of analytes like this compound. nih.govnih.gov This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

In the analysis of testosterone esters, HRMS has been used to detect and quantify these compounds in various biological samples, including serum and hair. nih.govresearchgate.netunimelb.edu.au For example, a method using gas chromatography coupled to HRMS was developed to detect 13 testosterone esters in human serum. nih.gov This method demonstrated good linearity and accuracy, with mass accuracies maintained between -2.4 and 4.8 ppm. nih.govresearchgate.net

Similarly, liquid chromatography coupled with HRMS (LC-HRMS) has been used for the detection of testosterone esters in dog hair. unimelb.edu.au In this study, analytes were characterized using two high-resolution accurate mass product ion chromatograms for each compound. unimelb.edu.au The high resolving power of the mass spectrometer, set at 35,000, allowed for precise identification. unimelb.edu.au

The use of HRMS offers an alternative to traditional tandem mass spectrometry (MS/MS) for quantitative analyses and can provide valuable information for the elucidation of chemical structures. nih.govnih.gov

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective tandem mass spectrometry technique used for the targeted quantification of specific compounds, including this compound. diva-portal.orgresearchgate.net In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. diva-portal.org This process significantly reduces chemical noise and increases the signal-to-noise ratio, leading to enhanced sensitivity. diva-portal.org

For the analysis of testosterone esters, an MRM acquisition method can be established based on the transition of the respective protonated molecular ions ([M+H]+) to characteristic fragment ions, such as m/z 97 or 109. ugent.beresearchgate.net The selection of the most sensitive transition is determined through infusion experiments. ugent.be The optimization of fragmentation energy and cone voltage is crucial for obtaining reproducible spectra. diva-portal.org

Researchers have successfully developed LC-MS/MS methods using MRM for the screening and quantification of multiple testosterone esters in various matrices. diva-portal.orgugent.beresearchgate.net For instance, a method for determining testosterone esters in serum found at least three possible MRM transitions for each ester. diva-portal.org The use of stable isotope-labeled internal standards, such as d3-testosterone phenylpropionate, is recommended to correct for matrix effects and variations in recovery. ugent.beresearchgate.net

Table 1: Example MRM Transitions for Testosterone Esters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Testosterone Acetate | 331.2 | 97.1 |

| Testosterone Propionate (B1217596) | 345.2 | 97.1 |

| Testosterone Phenylpropionate | 421.2 | 97.1 |

| Testosterone Isocaproate | 401.3 | 97.1 |

| Testosterone Enanthate | 415.3 | 97.1 |

| Testosterone Cypionate | 413.3 | 97.1 |

| Testosterone Decanoate | 443.3 | 97.1 |

| Testosterone Undecanoate | 457.3 | 97.1 |

Note: This table is illustrative and based on common fragmentation patterns. Specific transitions and optimal conditions may vary depending on the instrument and experimental setup. ugent.beresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, often requiring derivatization to improve the volatility and thermal stability of the analyte. mdpi.comdshs-koeln.de The trimethylsilyl (TMS) derivatives of testosterone and its esters are commonly used for this purpose. dshs-koeln.de

A GC-MS method for the detection and quantification of TMS-derivatized testosterone esters can achieve analysis times of less than 9 minutes. dshs-koeln.de The electron ionization (EI) spectra of these derivatives typically show an intense molecular ion, which is advantageous for subsequent tandem mass spectrometry (MS/MS) analysis. dshs-koeln.de

GC-MS has been utilized for the analysis of testosterone esters in various samples, including black market pharmaceutical products. unb.br In such analyses, it's important to be aware of potential degradation products that may form in the hot GC injector. unb.br

For enhanced sensitivity, especially for trace-level detection in plasma, GC coupled with a triple quadrupole mass spectrometer using chemical ionization (GC-CI-MS/MS) has been employed. nih.gov This method has demonstrated limits of detection as low as 10 pg/mL for some testosterone esters. nih.gov

Furthermore, GC coupled with high-resolution mass spectrometry (GC-HRMS) has been developed for the simultaneous detection of testosterone esters and endogenous biomarkers in human serum. nih.govresearchgate.net This approach minimizes molecule fragmentation by using low electron energy and provides high mass accuracy. nih.govresearchgate.net

It is worth noting that while GC-MS is a robust technique, the derivatization step can be time-consuming, and the derivatives may be susceptible to thermal degradation, which can affect the reproducibility of the method. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Ester Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool for the analysis of complex mixtures, offering an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. nih.govclemson.edu This technique is particularly valuable in steroid analysis, where the presence of isomers and isobars often complicates conventional liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. nih.govtandfonline.com

In the context of testosterone ester analysis, IMS-MS provides significant advantages. It can separate steroid isomers, such as testosterone and its epimer epitestosterone, and can also differentiate between various ester forms. nih.gov The integration of IMS with LC-MS (LC-IMS-MS) enhances peak capacity and improves the signal-to-noise ratio by separating analyte ions from co-eluting matrix components and chemical noise. tandfonline.comresearchgate.net This results in cleaner mass spectra and higher confidence in compound identification. researchgate.net

While specific studies focusing exclusively on this compound using IMS-MS are not prevalent in the literature, the principles applied to other testosterone esters are directly applicable. For instance, studies on testosterone ester mixtures demonstrate that IMS can help resolve different ester forms. researchgate.net The mobility of a testosterone ester ion is influenced by the size and conformation of the ester chain. The phenylacetate group would impart a specific drift time to the testosterone molecule, allowing for its separation from other esters or endogenous steroids. Furthermore, derivatization techniques can be used in conjunction with IMS-MS to enhance the separation of steroid isomers. clemson.edunih.gov

Spectroscopic and Other Instrumental Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including steroids like this compound. conductscience.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. researchgate.net

For this compound, the ¹H NMR spectrum would show characteristic signals for the steroid backbone and the phenylacetate moiety. Protons on the steroid core, such as the vinyl proton at C4, and the methyl protons at C18 and C19, appear in predictable regions. researchgate.netunesp.br The addition of the phenylacetate ester at the 17β-position would introduce signals for the aromatic protons of the phenyl group and the methylene (B1212753) protons (-CH₂-) of the acetate linker. unesp.br

Similarly, the ¹³C NMR spectrum provides a distinct signal for each carbon atom in the molecule. The carbonyl carbons of the ketone at C3 and the ester group, the olefinic carbons at C4 and C5, and the aromatic carbons of the phenyl ring would all have characteristic chemical shifts. mdpi.com Analysis of ¹³C NMR data is particularly effective for differentiating and quantifying closely related steroid structures, such as different esters of testosterone, which may not be easily discriminated by ¹H NMR alone. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Exact values can vary based on solvent and experimental conditions. Data is extrapolated from testosterone and related esters.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 (C=O) | - | ~199.5 |

| C4 (vinyl H) | ~5.7 | ~124.0 |

| C5 | - | ~171.0 |

| C17 (H-17α) | ~4.6 | ~82.5 |

| C18 (CH₃) | ~0.8 | ~12.0 |

| C19 (CH₃) | ~1.2 | ~17.5 |

| Ester C=O | - | ~172.0 |

| Ester CH₂ | ~3.6 | ~43.0 |

| Aromatic C (ipso) | - | ~134.0 |

| Aromatic C-H | ~7.2-7.4 | ~127.0-129.5 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pg.edu.pl When an organic compound is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound would display several key absorption bands confirming its identity. The most prominent features would include:

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations would be expected. The α,β-unsaturated ketone at the C3 position of the steroid A-ring typically absorbs in the range of 1650-1680 cm⁻¹. The ester carbonyl group at the C17 position would show a strong absorption band at a higher frequency, generally around 1730-1750 cm⁻¹. pg.edu.pl

Ester (C-O) Stretching: Strong absorptions corresponding to the C-O stretching of the ester linkage would appear in the fingerprint region, typically between 1150-1250 cm⁻¹. pg.edu.pl

Alkene (C=C) Stretching: The C=C double bond in the A-ring would give rise to a stretching vibration around 1610-1630 cm⁻¹.

Aromatic Ring: The presence of the phenyl group would be confirmed by C=C stretching bands within the aromatic ring (around 1450-1600 cm⁻¹) and C-H out-of-plane bending bands (in the 690-900 cm⁻¹ region) that are characteristic of the substitution pattern of the ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretching (ν) | 1730 - 1750 |

| α,β-Unsaturated Ketone (C=O) | Stretching (ν) | 1650 - 1680 |

| Alkene (C=C) | Stretching (ν) | 1610 - 1630 |

| Aromatic (C=C) | Ring Stretching (ν) | 1450 - 1600 |

| Ester (C-O) | Stretching (ν) | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method commonly used for the quantitative analysis of compounds containing chromophores. researchgate.net Testosterone and its esters, including this compound, possess a strong chromophore in the form of the α,β-unsaturated ketone system in the A-ring of the steroid nucleus. biotech-asia.orgoup.com

This conjugated system absorbs UV radiation, exhibiting a characteristic wavelength of maximum absorbance (λmax) typically around 240 nm. biotech-asia.org The absorbance at this wavelength is directly proportional to the concentration of the analyte in solution, a relationship described by the Beer-Lambert Law. This principle allows for the development of simple, accurate, and precise spectrophotometric methods for the quantification of this compound in various formulations. researchgate.netresearchgate.net

For quantification, a standard calibration curve is first generated by measuring the absorbance of several solutions of known concentrations of a this compound reference standard. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The method is widely used in quality control for the assay of bulk drugs and pharmaceutical preparations. biotech-asia.orgnih.gov

Table 3: UV-Vis Spectroscopic Parameters for this compound

| Parameter | Typical Value | Basis of Absorption |

|---|---|---|

| λmax | ~240 nm | π → π* transition of the α,β-unsaturated ketone |

| Solvent | Methanol, Ethanol, Acetonitrile | Commonly used transparent UV solvents |

| Application | Quantification | Beer-Lambert Law |

X-ray Crystallography for Solid-State Structure Determination

By analogy, an X-ray crystallographic analysis of this compound would yield precise data on its molecular geometry and solid-state packing, which are crucial for understanding its physical properties.

Table 4: Crystallographic Data for the Analogous Compound Testosterone Phenylpropionate (Source: Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters, 2022) mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₃₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.1284(3) |

| b (Å) | 10.7424(5) |

| c (Å) | 18.5134(9) |

| β (°) | 94.062(2) |

| Volume (ų) | 1214.80(10) |

| Z | 2 |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for chromatography-based methods like GC-MS and LC-MS. nih.govresearchgate.net For testosterone esters, derivatization is often employed to enhance sensitivity, improve chromatographic separation, and increase specificity. nih.gov

For GC-MS Analysis: Steroids are generally not volatile enough for direct GC analysis. Derivatization is therefore essential to create more volatile and thermally stable compounds. nih.govtheses.cz

Silylation: This is the most common approach, where active hydrogen atoms (like in hydroxyl groups, though not present in the ester itself) are replaced with a trimethylsilyl (TMS) group. For testosterone esters, the ketone group at C3 can be converted to a TMS enol ether. theses.cznih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov

Oxime Formation: The C3 ketone is a primary target for derivatization. Reacting the ester with reagents like hydroxylamine (B1172632) or methoxyamine hydrochloride converts the ketone to an oxime or methyloxime derivative. nih.govnih.gov This strategy significantly increases the sensitivity of detection in MS analysis. nih.gov

For LC-MS Analysis: While not always mandatory as in GC, derivatization in LC-MS is used to enhance ionization efficiency, thereby improving sensitivity, especially for electrospray ionization (ESI). nih.govacs.org

Hydrazone Formation: Reagents like Girard's Reagent T (GRT) or Girard's Reagent P (GRP) react with the ketone group to form hydrazones. researchgate.netnih.gov These reagents introduce a permanently charged quaternary ammonium group, which dramatically enhances the ESI-MS signal. researchgate.net

Novel Charged Tags: More recent strategies involve using specially designed derivatization agents that attach a permanently charged tag to the analyte, enabling detection at extremely low levels (pg/mL). acs.org

These derivatization strategies are crucial for detecting and quantifying trace amounts of testosterone esters in complex biological matrices. nih.govnih.gov

Formation of Girard Hydrazones for Improved Ionization

Validation Parameters for Analytical Methods in Research

For any quantitative method to be considered reliable and scientifically sound, it must undergo a thorough validation process. semanticscholar.org This ensures the method is suitable for its intended purpose. Key parameters for the validation of analytical methods for this compound include linearity, sensitivity, precision, and accuracy. clearsynth.comsemanticscholar.org

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. csic.es To establish linearity for this compound analysis, a series of calibration standards at different concentrations are prepared and analyzed. semanticscholar.org A calibration curve is then constructed by plotting the instrument response against the known concentration of the analyte. libretexts.org

The relationship is typically evaluated using a linear regression model, with the quality of the fit assessed by the coefficient of determination (r²). researchgate.net For bioanalytical methods, an r² value of >0.99 is generally considered evidence of a strong linear relationship. semanticscholar.orglcms.cz The calibration range should encompass the expected concentrations of the analyte in the samples being tested, from the lower limit of quantitation up to the highest expected value. researchgate.net

| Parameter | Description | Typical Acceptance Criteria |

| Calibration Points | Number of non-zero concentration levels used to build the curve. | Minimum of 5-6 points. csic.es |

| Regression Model | Mathematical fit applied to the data points. | Linear regression (often with 1/x or 1/x² weighting). csic.esresearchgate.net |

| Coefficient of Determination (r²) | A measure of how well the regression line represents the data. | > 0.99 semanticscholar.orglcms.cz |

| Back-calculated Concentrations | Concentrations of calibrators calculated from the regression equation. | Should be within ±15-20% of the nominal value. |

This table presents typical parameters and acceptance criteria for developing a calibration curve in a bioanalytical method.

Method sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1. loesungsfabrik.de

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. loesungsfabrik.denih.gov The LOQ is a critical parameter for assays measuring low levels of substances and is often established at a concentration yielding an S/N ratio of 10:1. loesungsfabrik.de

For quantitative analysis of testosterone and its esters, achieving a low LOQ is essential, particularly in clinical and forensic applications. nih.gov Modern LC-MS/MS methods can achieve LOQs in the low picogram per milliliter (pg/mL) range. nih.gov

| Parameter | Definition | Common Determination Method | Typical LC-MS/MS Values for Testosterone |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3:1. loesungsfabrik.de | ~0.3 - 1.0 pg/mg nih.gov |

| LOQ | Lowest quantifiable concentration with acceptable precision/accuracy. | S/N ≥ 10:1; Precision (%CV) ≤ 20%; Accuracy (%Bias) within ±20%. loesungsfabrik.denih.gov | ~0.9 - 91 pg/mL nih.gov |

This table outlines the key sensitivity parameters and provides typical performance values for related steroid analysis using advanced instrumentation.

Precision and accuracy are fundamental to validating a quantitative method. iacld.com

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. iacld.com It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels:

Intra-assay precision (repeatability): The variation observed within a single analytical run.

Inter-assay precision (reproducibility): The variation observed between different analytical runs on different days.

Accuracy refers to the closeness of the mean test result to the true or accepted reference value. iacld.com It is typically expressed as the percent bias or percent recovery.

For bioanalytical methods, the precision (%CV) and accuracy (%bias) for quality control (QC) samples at low, medium, and high concentrations should generally not exceed ±15%, except at the LOQ, where ±20% is often acceptable. lcms.cznih.gov

| Validation Parameter | Concentration Level | Typical Acceptance Criteria (%CV or %Bias) |

| Intra-Assay Precision | Low, Medium, High QC | ≤ 15% lcms.cz |

| Inter-Assay Precision | Low, Medium, High QC | ≤ 15% lcms.cz |

| Accuracy | Low, Medium, High QC | Within 85-115% (±15%) of nominal value. nih.gov |

| Precision & Accuracy | At LOQ | ≤ 20% (%CV) and within 80-120% (±20%) (%Bias). nih.gov |

This table summarizes standard acceptance criteria for precision and accuracy in quantitative analytical method validation.

Selectivity and Interference Studies

The selectivity of an analytical method is its ability to accurately measure the analyte of interest, in this case, this compound, without interference from other components in the sample matrix. transharmreduction.org In the analysis of steroid esters, ensuring selectivity is critical due to the presence of structurally similar endogenous steroids, metabolites, and potentially co-administered synthetic analogs. mdpi.comdiva-portal.org

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high selectivity for the determination of testosterone esters. mdpi.comnih.gov The specificity of LC-MS/MS methods is typically achieved through a combination of chromatographic separation and mass spectrometric detection. Chromatographic selectivity relies on the use of appropriate columns and mobile phases to separate this compound from other compounds. For instance, C18 columns are commonly used and have proven effective in separating multiple testosterone esters, in some cases achieving baseline separation for up to seven different esters within a single run. diva-portal.org The optimization of the mobile phase, such as using a methanol and ammonium acetate buffer (pH 5), has been shown to enhance detection sensitivity. diva-portal.org

Mass spectrometry provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). diva-portal.org For each testosterone ester, multiple MRM transitions are typically identified, and the ratio of these transitions is monitored. diva-portal.orgnih.gov A stable ion ratio across calibrators and unknown samples provides confidence that the detected peak corresponds to the target analyte and is free from co-eluting interferences. nih.gov

Potential sources of interference in biological matrices include:

Endogenous Steroids: Hormones naturally present in the body, such as testosterone, epitestosterone, and dihydrotestosterone.

Other Testosterone Esters: In cases of illicit use, multiple esters may be present. The method must be able to distinguish between esters like testosterone propionate, isocaproate, and decanoate. wada-ama.org

Matrix Components: Complex biological samples contain numerous compounds like phospholipids, which can interfere with the analysis by causing ion suppression or enhancement in the MS source. nih.gov

Studies validate selectivity by analyzing blank matrix samples from multiple sources to check for endogenous peaks at the retention time of the analyte. mdpi.com Furthermore, samples are often spiked with a range of potentially interfering substances, including other steroids and related drugs, to demonstrate a lack of interference.

Table 1: Summary of Selectivity Parameters in Steroid Ester Analysis

| Analytical Technique | Key Selectivity Parameter | Common Interferences Investigated | Reference |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation (C18 column) and MRM transitions | Other testosterone esters, endogenous steroids | diva-portal.org |

| LC-MS/MS | Stable ion ratio of two MRM transitions | Matrix components (e.g., lipids) | nih.gov |

| LC-MS/MS | Isocratic elution with optimized mobile phase (acetonitrile:methanol:water) | Structurally related steroids (11-ketotestosterone, 17β-estradiol) | mdpi.com |

| HPLC-UV | Chromatographic resolution from degradation products | Forced degradation products, process impurities | transharmreduction.org |

Sample Preparation and Extraction Optimization for Diverse Matrices

The effective preparation and extraction of this compound from diverse and complex matrices is a prerequisite for accurate and reliable quantification. The chosen method aims to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. fu-berlin.de Optimization is highly dependent on the nature of the matrix, which can range from biological fluids like serum and plasma to more complex solid tissues.

Common Extraction Techniques:

Liquid-Liquid Extraction (LLE): A conventional and widely used technique for extracting steroids. fu-berlin.de Optimization involves selecting appropriate organic solvents and adjusting the pH of the aqueous phase. For example, a mixture of diethyl ether and ethyl acetate (70:30) or tert-butylmethylether has been used for extracting testosterone esters from serum. diva-portal.org In other methods, a two-step LLE using ethyl acetate/hexane under acidic conditions followed by a second extraction under basic conditions has been employed. nih.gov A simplified one-step LLE using Cl-butane under neutral conditions has also been shown to be effective. nih.gov

Solid-Phase Extraction (SPE): SPE is a dominant technique for sample clean-up and concentration due to its high selectivity, flexibility, and potential for automation. fu-berlin.deresearchgate.net For steroid analysis, reversed-phase sorbents like C18 are common. mdpi.com Other sorbents, such as Oasis HLB, have been used for purifying extracts from herbal mixtures prior to analysis. wur.nl SPE can be performed offline using cartridges or automated using online column-switching systems, which directly inject the purified extract into the LC system, improving throughput. nih.govwur.nl

Supported Liquid Extraction (SLE): This technique is an efficient alternative to traditional LLE, particularly for bioanalytical samples. chromatographyonline.comchromatographyonline.com The aqueous sample (e.g., diluted plasma) is loaded onto a 96-well plate containing a solid, inert diatomaceous earth support. The sample disperses over the high surface area, and the analytes are then eluted with a water-immiscible organic solvent like dichloromethane. chromatographyonline.com SLE avoids the formation of emulsions, simplifies the workflow, and has demonstrated high analyte recoveries (90-107%) for various steroids. chromatographyonline.comchromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS approach has been adapted for steroids in complex matrices like fish tissue. mdpi.comfu-berlin.de The process typically involves an initial extraction and partitioning step using a salt mixture (e.g., magnesium sulphate and sodium acetate) followed by a clean-up step using dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) and C18 to remove interferences. mdpi.comfu-berlin.de

Optimization for Diverse Matrices:

Serum and Plasma: For these matrices, protein precipitation is often a preliminary step, though direct extraction using LLE, SLE, or SPE is more common for testosterone esters. diva-portal.orgnih.govchromatographyonline.com The primary challenge is removing lipids and phospholipids, which can cause significant matrix effects. nih.gov This can be addressed through specific cleanup steps, such as using phospholipid removal cartridges or implementing an online column wash with a high percentage of organic solvent after each injection. nih.govresearchgate.net

Tissue (e.g., Fish, Gonads): Solid matrices require an initial homogenization step. Microwave-assisted extraction (MAE) has been used to efficiently extract steroids from fish tissue into a solvent like methanol. researchgate.net Subsequent cleanup is essential and often involves SPE or d-SPE. mdpi.comresearchgate.net The complexity of tissue matrices means that matrix effects are a significant concern, often necessitating the use of matrix-matched standards for accurate quantification. mdpi.com

Other Matrices (e.g., Herbal Mixtures, Cell Culture): Analysis of testosterone esters in dietary supplements or herbal mixtures requires robust extraction to handle diverse and often unknown components. A typical procedure might involve solvent extraction followed by SPE cleanup using an Oasis HLB cartridge. wur.nl For cleaner matrices like cell culture medium, direct analysis may be possible with minimal preparation or via automated online SPE. nih.gov

Table 2: Overview of Extraction Methods for Testosterone Esters in Various Matrices

| Matrix | Extraction Technique | Key Reagents/Sorbents | Findings/Reported Efficiency | Reference |

|---|---|---|---|---|

| Human Serum | Liquid-Liquid Extraction (LLE) | Cl-butane, Ammonium acetate buffer | One-step procedure did not compromise data reliability; matrix effect had no discernable impact. | nih.gov |

| Human Plasma | Supported Liquid Extraction (SLE) | Dichloromethane (elution solvent) | High analyte recoveries (90-107%) with LOQs as low as 500 pg/mL. | chromatographyonline.comchromatographyonline.com |

| Fish Tissue | Microwave-Assisted Extraction (MAE) & SPE | Methanol (extraction solvent) | Good repeatability with RSDs < 20%; recoveries around 50%. | researchgate.net |

| Sea Trout Gonads | QuEChERS | Ethyl acetate, Magnesium sulphate, PSA, C18 | Good recoveries (94.0-110.0%) and no observed matrix effect. | mdpi.com |

| Serum | Liquid-Liquid Extraction (LLE) | tert-butylmethylether or diethyl ether/ethyl acetate | Both extraction procedures worked satisfactorily with no severe interference from the matrix. | diva-portal.org |

| Herbal Mixture | Solid-Phase Extraction (SPE) | Methanol, Oasis HLB cartridge | Method successfully identified this compound and nortestosterone phenylpropionate. | wur.nl |

Chemical Reactivity and Stability of Testosterone Phenylacetate

Ester Hydrolysis Mechanisms

The cleavage of the ester bond in testosterone (B1683101) phenylacetate (B1230308) releases testosterone and phenylacetic acid. This hydrolysis is a critical step for its biological activity and is influenced by the chemical environment and the presence of specific enzymes. wikipedia.org The process is generally irreversible under physiological conditions, particularly with base-catalyzed or enzymatic hydrolysis. masterorganicchemistry.com

Non-enzymatic hydrolysis of esters can be catalyzed by either acid or base. ucoz.com In aqueous solutions, the stability of the ester linkage is pH-dependent. nih.govacs.org

Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible and typically requires conditions such as high temperatures to proceed effectively. chemistrysteps.com The mechanism for most esters, including likely testosterone phenylacetate, follows a bimolecular pathway involving acyl-oxygen cleavage (AAC2). ucoz.com

Most simple esters are susceptible to spontaneous hydrolysis under various pH conditions, which can be a limiting factor for their stability in certain environments. nih.gov However, the high lipophilicity of testosterone esters like phenylacetate results in negligible spontaneous hydrolysis in water, making enzymatic cleavage the dominant pathway in biological systems. nih.gov

In biological systems, the hydrolysis of testosterone esters is efficiently catalyzed by a ubiquitous group of enzymes known as esterases. wikipedia.orgnih.gov These enzymes are critical for activating the prodrug by releasing free testosterone. Studies in various non-human species provide insight into this process.

Enzymatic hydrolysis of steroid esters has been demonstrated using esterases from various sources, including porcine liver. wur.nl In preclinical species, esterase activity is found in blood, liver, and intestine, with significant variation between species like rats, mice, and dogs. nih.govresearchgate.net For instance, phenylacetate is known to be hydrolyzed by both microsomal and cytosolic fractions in rat skin, involving arylesterases and carboxylesterases. nih.gov

Microbial systems also provide a model for the enzymatic degradation of androgens. Bacteria are capable of mineralizing steroids and possess specific catabolic pathways for androgens. researchgate.netnih.gov For example, Comamonas testosteroni is a well-studied bacterium that can degrade testosterone, initiating the process with the oxidation of the 17β-hydroxyl group. mdpi.com

Several types of esterases are involved in the metabolism of ester-containing compounds. The primary enzymes responsible for the hydrolysis of prodrugs like this compound in preclinical models are carboxylesterases (CES). researchgate.net

Carboxylesterases (CES) : These are major enzymes in the hydrolysis of ester xenobiotics. They are broadly classified into CES1 and CES2 families, which are abundantly expressed in the liver and small intestine, respectively. CES1 generally prefers substrates with a small alcohol group and a bulky acyl group, while CES2 has a preference for larger alcohol moieties and smaller acyl groups. researchgate.net

Other Esterases : Besides CES, other enzymes like butyrylcholinesterase (BChE) and arylesterases can contribute to ester hydrolysis. nih.govresearchgate.net

Microbial Enzymes : In bacteria, the degradation of the testosterone molecule begins with hydroxysteroid dehydrogenases (HSDs), such as 3β/17β-hydroxysteroid dehydrogenase, which oxidizes the hydroxyl group at the C-17 position after the ester has been cleaved. mdpi.com The degradation of the resulting phenylacetic acid moiety is handled by a separate pathway, initiated by enzymes like phenylacetate-CoA ligase. nih.gov The complete aerobic breakdown of the steroid nucleus often proceeds via the 9,10-seco pathway. nih.govmdpi.com Anaerobic degradation by bacteria such as Sterolibacterium denitrificans utilizes a different route, the 2,3-seco pathway. researchgate.netnih.gov

Table 1: Enzymes Involved in the Hydrolysis and Metabolism of Testosterone Esters and Phenylacetate in Non-Human Systems

| Enzyme Class | Specific Enzyme Example(s) | Location/Organism | Substrate Moiety Targeted | Reference(s) |

|---|---|---|---|---|

| Carboxylesterases | CES1, CES2 | Rat, Mouse, Dog (Liver, Intestine) | Ester Linkage | researchgate.net |

| Arylesterases | Not specified | Rat Skin (Microsomes) | Ester Linkage | nih.gov |

| Hydroxysteroid Dehydrogenases | 3β/17β-HSD | Comamonas testosteroni | Testosterone (17β-hydroxyl) | mdpi.com |

| CoA Ligases | Phenylacetate-CoA Ligase (PaaK) | Burkholderia cenocepacia | Phenylacetic Acid | nih.gov |

For example, the degradation of testosterone by manure-borne bacteria was found to follow pseudo-first-order kinetics under aerobic conditions. nih.gov In another study, the kinetics of two paralogous phenylacetate-CoA ligases (PaaK1 and PaaK2) from Burkholderia cenocepacia were characterized. The PaaK1 enzyme showed a lower Km for phenylacetic acid, indicating a higher affinity, and was better able to accommodate substitutions on the phenyl ring compared to PaaK2. nih.gov

Enzyme kinetic assays can be performed using various methods, including supramolecular chemosensors that detect the product of the enzymatic cleavage. rsc.org Such studies allow for the determination of kinetic parameters like Km and can be used to assess enzyme specificity and inhibition. rsc.org

Table 2: Example Kinetic Parameters for Related Enzymatic Reactions

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/System | Reference(s) |

|---|---|---|---|---|---|

| Phenylacetate-CoA Ligase (PaaK1) | Phenylacetic Acid | 21 ± 3 | 12.0 ± 0.3 µmol/min/mg | Burkholderia cenocepacia | nih.gov |

| Phenylacetate-CoA Ligase (PaaK2) | Phenylacetic Acid | 40 ± 3 | 11.0 ± 0.2 µmol/min/mg | Burkholderia cenocepacia | nih.gov |

| CYP105D18 | Testosterone | 12.3 ± 1.2 | 16.2 ± 0.5 min-1 (kcat) | Streptomyces rapamycinicus | researchgate.net |

| Dipeptidyl Peptidase 4 (DPP4) | H–Gly–Pro–pNA | 282.6 | Not Specified | In vitro assay | rsc.org |

Enzymatic Hydrolysis by Esterases in Biological Systems (Non-Human)

Identification and Characterization of Enzymes Involved

Degradation Pathways Under Various Chemical Conditions

Beyond hydrolysis, the stability of this compound is influenced by environmental factors, most notably temperature.

Thermal stability refers to a compound's ability to resist chemical changes, such as structural breakdown, when exposed to heat. specialchem.com For esters, thermal degradation can occur through several mechanisms, including β-scission and homolytic scission, each leading to different degradation products. mdpi.com

At elevated temperatures, the ester bond of this compound would be the initial point of cleavage, yielding testosterone and phenylacetic acid. Further heating would lead to the degradation of these products. Studies on the thermal degradation of testosterone itself in a biological matrix showed that its degradation rate increases significantly with temperature (e.g., at 37°C versus 22°C). nih.gov

The primary degradation products of testosterone under such conditions include dehydrotestosterone (DHT), androstenedione (B190577) (AD), and androstadienedione (ADD). nih.gov The phenylacetic acid moiety, being a relatively stable aromatic compound, would likely remain intact under moderate heating but could undergo decarboxylation or other reactions at much higher temperatures, typical of pyrolysis conditions. mdpi.com The specific degradation products and their distribution would depend on the precise temperature, pressure, and presence of oxygen or other reactive species. specialchem.com

Photochemical Degradation of this compound

The photochemical degradation of this compound is primarily associated with the testosterone moiety, which contains an α,β-unsaturated ketone group that absorbs ultraviolet (UV) radiation. scirp.orgresearchgate.net Studies on the direct photolysis of testosterone in aqueous solutions have shown that irradiation leads to a variety of photoproducts. scirp.orgnih.gov The degradation pathways include isomerization, enolization, oxidation, and hydration reactions. researchgate.net

Key photoproducts identified for testosterone, which would be expected following the degradation of the this compound steroid core, include lumiketone and cyclopentenone derivatives, as well as products of spiro-hydration and hydroxylation. scirp.orgresearchgate.net The formation of these products occurs under both monochromatic (254 nm) and polychromatic (λ > 290 nm) irradiation, suggesting that similar degradation can occur under artificial UV light and natural sunlight. scirp.org

| Photodegradation Pathway | Potential Products | Reference |

| Isomerization/Rearrangement | Lumiketone derivatives | researchgate.net |

| Hydration | Spiro-hydrated products | researchgate.net |

| Oxidation/Hydroxylation | Hydroxylated derivatives | scirp.orgresearchgate.net |

Oxidative and Reductive Degradation Processes

The degradation of this compound through oxidative and reductive pathways primarily involves the testosterone steroid nucleus, often following the initial hydrolysis of the ester bond.

Oxidative Degradation: The oxidative metabolism of testosterone is a known biological process, catalyzed by various enzymes. nih.gov In bacterial systems, for instance, the degradation of the steroid nucleus can proceed via the 9,10-seco pathway, which involves the cleavage of the A and B rings. nih.gov Forced degradation studies using strong oxidizing agents like hydrogen peroxide on other testosterone esters, such as testosterone undecanoate, resulted in only slight degradation. Similarly, testosterone cypionate showed no significant degradation under the same oxidative stress conditions. semanticscholar.org This suggests that the testosterone ester structure is relatively resistant to chemical oxidation.

Reductive Degradation: A key reductive pathway for testosterone is the conversion to 5α-dihydrotestosterone (DHT) via the enzyme 5α-reductase, which reduces the double bond in the A-ring. nih.gov This is a metabolic activation step in many target tissues. Chemical reduction can also occur. For example, zero-valent iron has been shown to be effective in the reductive degradation of hormonal contaminants in water. scirp.org In the context of this compound, reductive processes would primarily target the testosterone moiety after it has been cleaved from the phenylacetate group.